3-Cyclohexylbutan-2-amine
Overview
Description
3-Cyclohexylbutan-2-amine is an organic compound with the molecular formula C10H21N It is a primary amine, characterized by the presence of an amino group (-NH2) attached to a carbon chain that includes a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexylbutan-2-amine typically involves the alkylation of ammonia or primary amines with appropriate alkyl halides. One common method is the nucleophilic substitution reaction where a halogenoalkane reacts with ammonia or a primary amine to form the desired amine. For instance, cyclohexylmethyl bromide can react with butylamine under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexylbutan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro compounds or nitriles.
Reduction: Reduction reactions can convert the amine to its corresponding alkane.
Substitution: The amine can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylbutanone, while reduction could produce cyclohexylbutane.
Scientific Research Applications
3-Cyclohexylbutan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic effects, such as its role as a precursor for pharmaceutical compounds, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism by which 3-Cyclohexylbutan-2-amine exerts its effects involves its interaction with biological molecules. The amino group can form hydrogen bonds and ionic interactions with various targets, influencing biochemical pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to specific physiological responses .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar in structure but lacks the butyl chain.
Butylamine: Contains the butyl chain but lacks the cyclohexyl ring.
Cyclohexylmethylamine: Similar but with a different substitution pattern on the cyclohexyl ring.
Uniqueness
3-Cyclohexylbutan-2-amine is unique due to the combination of the cyclohexyl ring and the butyl chain, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
3-cyclohexylbutan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-8(9(2)11)10-6-4-3-5-7-10/h8-10H,3-7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLQIAOHRCHNEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.